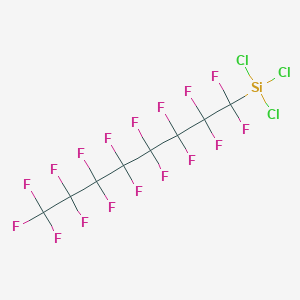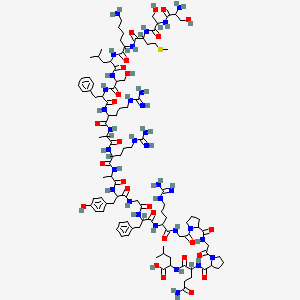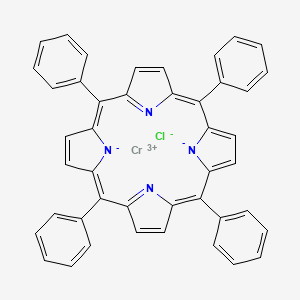
Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride is a coordination complex that features a central chromium ion coordinated to a tetraphenylporphyrin ligand and a chloride ion. This compound is part of the larger family of metalloporphyrins, which are known for their diverse applications in catalysis, materials science, and medicine. The tetraphenylporphyrin ligand is a synthetic analog of naturally occurring porphyrins, which are essential components in biological systems such as hemoglobin and chlorophyll .
Métodos De Preparación
The synthesis of Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride typically involves the reaction of chromium salts with 5,10,15,20-tetraphenylporphyrin under specific conditions. One common method is to react chromium(III) chloride with 5,10,15,20-tetraphenylporphyrin in a suitable solvent such as toluene or chloroform. The reaction is often carried out under reflux conditions to ensure complete coordination of the chromium ion to the porphyrin ligand .
The use of high-purity starting materials and controlled reaction environments can improve yield and purity .
Análisis De Reacciones Químicas
Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in ligand exchange reactions, where the chloride ion is replaced by other anions or neutral ligands .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield chromium(IV) or chromium(V) species, while reduction reactions typically produce chromium(II) complexes .
Aplicaciones Científicas De Investigación
Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including oxidation and polymerization processes. In biology and medicine, the compound is studied for its potential as a photosensitizer in photodynamic therapy, a treatment method for cancer that involves the use of light-activated compounds to destroy cancer cells .
In industry, this compound is explored for its use in the development of sensors and electronic devices. Its unique photophysical properties make it suitable for applications in solar energy conversion and optoelectronics .
Mecanismo De Acción
The mechanism of action of Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride involves the interaction of the central chromium ion with various molecular targets. The chromium ion can undergo redox reactions, facilitating electron transfer processes that are crucial in catalytic and photochemical applications. The tetraphenylporphyrin ligand provides a stable framework that enhances the compound’s photophysical properties, allowing it to absorb and emit light efficiently .
Molecular targets and pathways involved in the compound’s action include electron transport chains in biological systems and catalytic cycles in chemical reactions. The compound’s ability to generate reactive oxygen species under light irradiation is particularly important in photodynamic therapy .
Comparación Con Compuestos Similares
Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride can be compared with other metalloporphyrins such as iron(III) tetraphenylporphyrin chloride and manganese(III) tetraphenylporphyrin chloride. These compounds share similar structural features but differ in their central metal ions, which impart unique chemical and physical properties .
For example, iron(III) tetraphenylporphyrin chloride is known for its catalytic activity in oxidation reactions, while manganese(III) tetraphenylporphyrin chloride is studied for its magnetic properties and potential use in magnetic resonance imaging (MRI) contrast agents . The unique combination of chromium and tetraphenylporphyrin in this compound provides distinct advantages in photophysical applications and redox chemistry .
Similar compounds include:
- Iron(III) tetraphenylporphyrin chloride
- Manganese(III) tetraphenylporphyrin chloride
- Cobalt(II) tetraphenylporphyrin chloride
These comparisons highlight the versatility and potential of this compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C44H28ClCrN4 |
|---|---|
Peso molecular |
700.2 g/mol |
Nombre IUPAC |
chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride |
InChI |
InChI=1S/C44H28N4.ClH.Cr/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1 |
Clave InChI |
DJXCXCGPVDGHEU-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Cl-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl) acetate](/img/structure/B13397496.png)
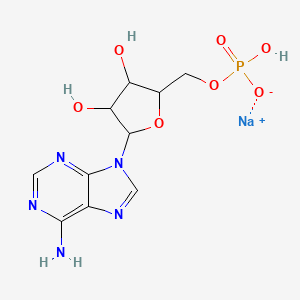

![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal](/img/structure/B13397513.png)
![3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B13397526.png)
![benzyl N-[(1S)-4-carbamimidamido-1-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl]carbamate hydrochloride](/img/structure/B13397533.png)
![(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate](/img/structure/B13397537.png)
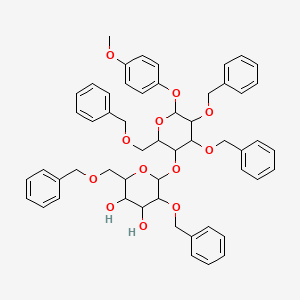


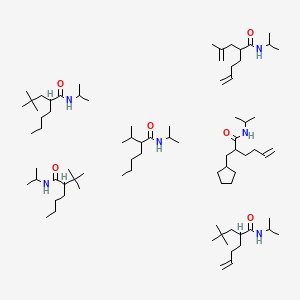
![Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron](/img/structure/B13397556.png)
